

Technical Support Center: 2-(Aminomethyl)phenol Solubilization

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Compound of Interest

Compound Name: 2-(Aminomethyl)phenol

Cat. No.: B7725212

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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of **2-(Aminomethyl)phenol** (also known as 2-Hydroxybenzylamine or 2-HOBA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my **2-(Aminomethyl)phenol** not dissolving well in neutral water?

A1: **2-(Aminomethyl)phenol** has a chemical structure containing both a weakly acidic phenol group and a weakly basic aminomethyl group.^[1] This amphoteric nature, combined with its stable crystalline structure, can limit its solubility in neutral water (pH \approx 7). The molecule facilitates intramolecular hydrogen bonding, which can also contribute to lower aqueous solubility.^[1] At neutral pH, the compound exists predominantly in its less soluble zwitterionic or neutral form.

Q2: How does pH impact the solubility of **2-(Aminomethyl)phenol**?

A2: pH is the most critical factor for solubilizing **2-(Aminomethyl)phenol**. As an amphoteric molecule, its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous solution.

- In acidic conditions (pH < 8): The basic aminomethyl group (-CH₂NH₂) becomes protonated to form a cationic salt (-CH₂NH₃⁺). This charged species is significantly more soluble in

water.

- In alkaline conditions (pH > 10): The acidic phenolic group (-OH) deprotonates to form an anionic phenoxide ion (-O⁻). This charged species is also much more soluble in water.
- Near its isoelectric point: The compound is least soluble at the pH where the net charge is zero.

Q3: What is the recommended pH for dissolving **2-(Aminomethyl)phenol**?

A3: To achieve maximum aqueous solubility, the pH of the solution should be adjusted to be at least 1.5-2 units away from the compound's pKa values.

- For acidic dissolution: Adjust the pH to < 6.5. This ensures the aminomethyl group is fully protonated.
- For alkaline dissolution: Adjust the pH to > 11.5. This ensures the phenolic group is fully deprotonated.

For many phenolic compounds, solubility is highest at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.^[2]

Q4: I cannot alter the pH for my experiment. Can I use co-solvents?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.^{[3][4]} Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to dissolve a hydrophobic solute. This method is particularly useful for preparing stock solutions that can be further diluted into your aqueous experimental medium.

Commonly used co-solvents include:

- Ethanol
- Propylene Glycol (PG)
- Polyethylene Glycol (e.g., PEG 300, PEG 400)
- Dimethyl Sulfoxide (DMSO)

Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed. Be aware that high concentrations of organic solvents may impact your experimental system.

Q5: Is salt formation a viable strategy for improving the solubility of **2-(Aminomethyl)phenol**?

A5: Absolutely. Converting the parent molecule into a salt is a highly effective method for increasing aqueous solubility and is a common strategy in drug development.^[5] A recent study demonstrated that forming salts of **2-(Aminomethyl)phenol** with coformers like succinic acid, p-aminobenzoic acid, and p-nitrophenol significantly improved its apparent aqueous solubility.^{[5][6]} For laboratory preparations, creating a salt in situ by adding a strong acid (like HCl) to protonate the amine is the most direct application of this principle.

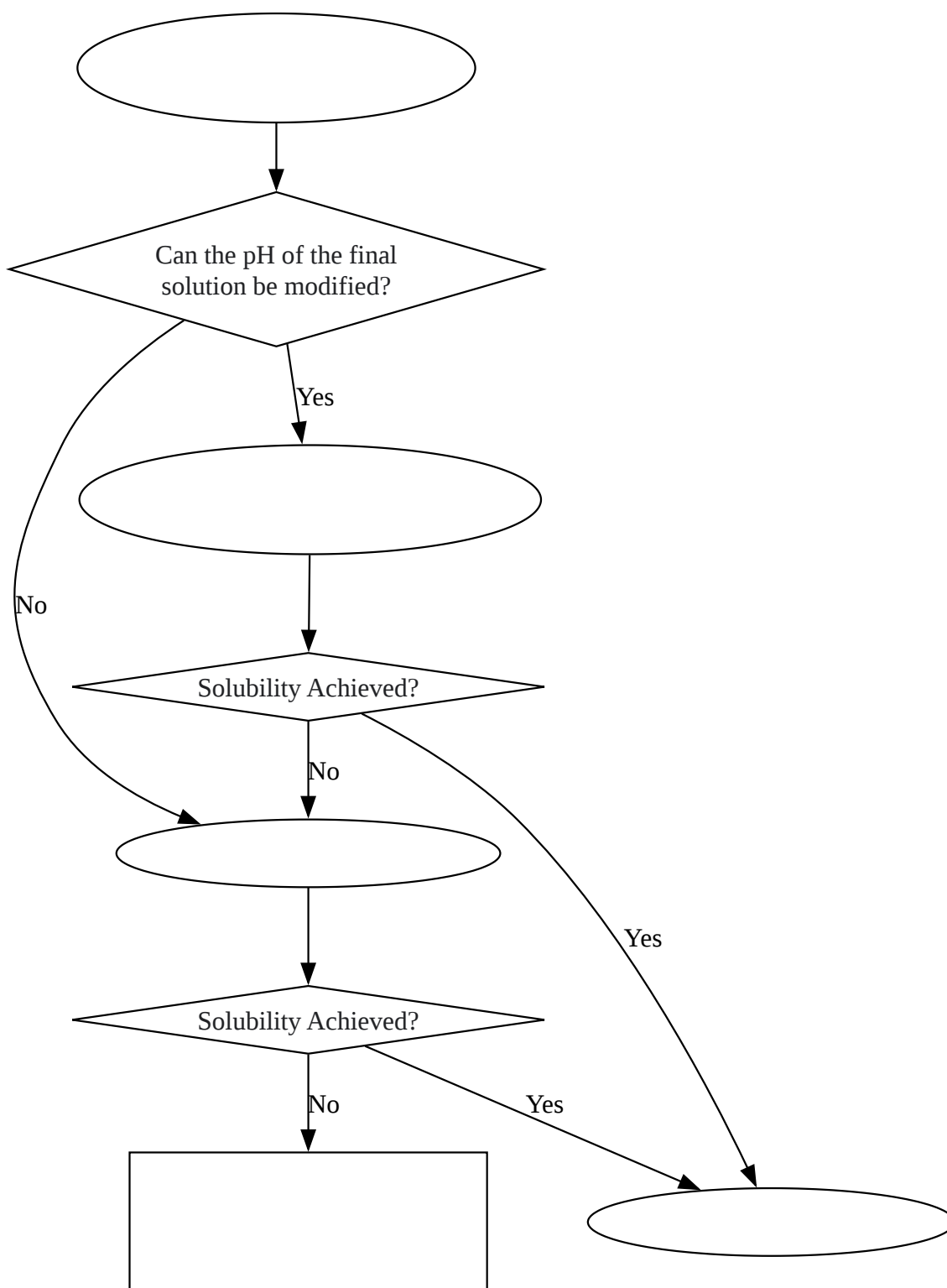
Data & Physical Properties

Table 1: Physicochemical Properties of **2-(Aminomethyl)phenol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO	^{[1][7]}
Molecular Weight	123.15 g/mol	^{[1][7]}
Melting Point	126–130°C	^[1]
pK _{a1} (Aminomethyl Group)	~8.63 (Predicted)	
pK _{a2} (Phenolic Group)	~9.97 (Estimated from 2-Aminophenol)	
Appearance	White to brown solid/powder	^[7]

Note: The pK_a of the phenolic group is an estimation based on the structurally similar compound 2-Aminophenol, as specific experimental data for **2-(Aminomethyl)phenol** is not readily available.

Experimental Workflows & Protocols



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Protocol 1: Solubilization via pH Adjustment (Acidic Method)

This protocol describes the preparation of a 10 mg/mL stock solution in an acidic buffer.

- Materials & Equipment:
 - **2-(Aminomethyl)phenol** powder
 - Deionized water
 - 1 M Hydrochloric Acid (HCl)
 - pH meter or pH strips
 - Volumetric flask
 - Magnetic stirrer and stir bar
- Procedure:
 1. Weigh 100 mg of **2-(Aminomethyl)phenol** and place it into a beaker with a magnetic stir bar.
 2. Add approximately 8 mL of deionized water. The powder will likely remain as a suspension.
 3. Begin stirring the suspension.
 4. Slowly add 1 M HCl dropwise to the suspension. Monitor the pH of the solution.
 5. Continue adding HCl until the **2-(Aminomethyl)phenol** powder completely dissolves. The solution should become clear.
 6. Confirm that the final pH is below 6.5.
 7. Transfer the clear solution to a 10 mL volumetric flask.

8. Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.
9. Bring the final volume to 10 mL with deionized water.
10. The final concentration is 10 mg/mL. Store appropriately.

Protocol 2: Solubilization via Co-solvent Method

This protocol describes the preparation of a 25 mg/mL stock solution using DMSO and a common formulation vehicle.

- Materials & Equipment:
 - **2-(Aminomethyl)phenol** powder
 - Dimethyl Sulfoxide (DMSO)
 - Polyethylene Glycol 300 (PEG300)
 - Tween 80
 - Deionized water
 - Vortex mixer or sonicator
- Procedure:
 1. Weigh 25 mg of **2-(Aminomethyl)phenol** into a microcentrifuge tube or small vial.
 2. Add 100 μ L of DMSO to the vial.
 3. Vortex or sonicate the mixture until the powder is completely dissolved.
 4. Optional (for in vivo formulation): To create a 1 mL working solution, add 400 μ L of PEG300 and mix until the solution is clear. Then, add 50 μ L of Tween 80 and mix. Finally, add 450 μ L of deionized water to bring the total volume to 1 mL. Use this solution immediately.

Mechanism of pH-Dependent Solubility

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